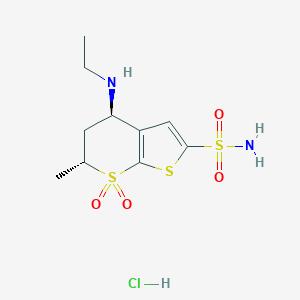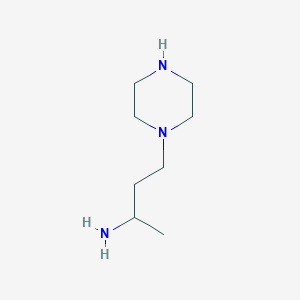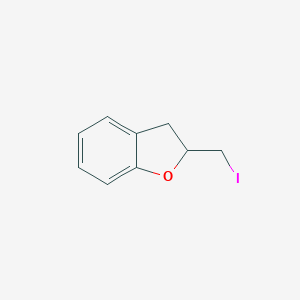
4-(2,6-Dichloroanilino)-3-thiophenemethanol
Descripción general
Descripción
4-(2,6-Dichloroanilino)-3-thiophenemethanol is an organic compound that features a thiophene ring substituted with a methanol group and a 2,6-dichloroanilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichloroanilino)-3-thiophenemethanol typically involves the reaction of 2,6-dichloroaniline with a thiophene derivative. One common method includes the following steps:
Chlorination: Aniline is chlorinated using dilute hydrochloric acid and hydrogen peroxide to form 2,6-dichloroaniline.
Coupling Reaction: The 2,6-dichloroaniline is then reacted with a thiophene derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6-Dichloroanilino)-3-thiophenemethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(2,6-Dichloroanilino)-3-thiophenemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(2,6-Dichloroanilino)-3-thiophenemethanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, similar to how diclofenac works .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloroaniline: A precursor in the synthesis of 4-(2,6-Dichloroanilino)-3-thiophenemethanol.
Diclofenac: A nonsteroidal anti-inflammatory drug with a similar aniline structure.
Thiophene Derivatives: Compounds with a thiophene ring that exhibit various biological activities.
Uniqueness
This compound is unique due to its combination of a thiophene ring and a dichloroanilino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
[4-(2,6-dichloroanilino)thiophen-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NOS/c12-8-2-1-3-9(13)11(8)14-10-6-16-5-7(10)4-15/h1-3,5-6,14-15H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVFDFPBSQMFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)
